

Synthesis of 1-Ethyl-4-(4-nitrophenyl)piperazine: A Technical Guide

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Compound of Interest

Compound Name: **1-Ethyl-4-(4-nitrophenyl)piperazine**

Cat. No.: **B049478**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **1-Ethyl-4-(4-nitrophenyl)piperazine**, a key intermediate in medicinal chemistry. This document details the primary synthetic routes, experimental protocols, and physicochemical properties of the target compound. The information is intended to support research and development activities in the pharmaceutical and chemical industries.

Introduction

1-Ethyl-4-(4-nitrophenyl)piperazine (CAS No. 115619-00-6) is a disubstituted piperazine derivative. The piperazine ring is a privileged scaffold in drug discovery, and its derivatives exhibit a wide range of biological activities. The presence of the 4-nitrophenyl group provides a handle for further chemical modifications, such as reduction of the nitro group to an amine, which can then be derivatized to explore structure-activity relationships. This guide focuses on the practical synthesis of this valuable building block.

Physicochemical Properties

A summary of the key physicochemical properties of **1-Ethyl-4-(4-nitrophenyl)piperazine** is presented in Table 1. It is important to note that some of these values are predicted and should be confirmed by experimental analysis.

Table 1: Physicochemical Properties of **1-Ethyl-4-(4-nitrophenyl)piperazine**

Property	Value	Source
Molecular Formula	$C_{12}H_{17}N_3O_2$	[1]
Molecular Weight	235.28 g/mol	[1]
CAS Number	115619-00-6	[1]
Boiling Point (Predicted)	$381.9 \pm 37.0 \text{ } ^\circ\text{C}$	[1]
Density (Predicted)	$1.163 \pm 0.06 \text{ g/cm}^3$	
pKa (Predicted)	7.76 ± 0.10	
Physical Form	Solid	

Synthetic Routes

The synthesis of **1-Ethyl-4-(4-nitrophenyl)piperazine** is primarily achieved through nucleophilic aromatic substitution (SNAr). An alternative approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

This is the most direct and commonly employed method for the synthesis of **1-Ethyl-4-(4-nitrophenyl)piperazine**. The reaction involves the displacement of a suitable leaving group, typically a halide, from an activated aromatic ring by N-ethylpiperazine. The presence of the electron-withdrawing nitro group in the para position of the phenyl ring activates the aromatic system towards nucleophilic attack.

Caption: Reaction scheme for the synthesis of **1-Ethyl-4-(4-nitrophenyl)piperazine** via SNAr.

A general and reliable method for the synthesis is as follows[\[1\]](#):

Materials and Reagents:

Reagent	Molar Mass (g/mol)	Amount (g)	Moles (mmol)	Molar Equiv.
4-Fluoronitrobenzene	141.10	2.0	14.2	1.0
N-Ethylpiperazine	114.19	1.62	14.2	1.0
Anhydrous K ₂ CO ₃	138.21	2.2	15.6	1.1
Dimethyl sulfoxide (DMSO)	-	5 mL	-	-

Procedure:

- To a solution of 4-fluoronitrobenzene (2 g, 14.2 mmol) in DMSO (5 mL) in a suitable reaction vessel, add anhydrous potassium carbonate (2.2 g, 15.6 mmol).
- Stir the mixture at room temperature for 10 minutes.
- Slowly add N-ethylpiperazine (1.62 g, 14.2 mmol) dropwise to the reaction mixture.
- Continue to stir the reaction mixture at room temperature for 10 hours.
- Upon completion of the reaction, pour the mixture into ice water to precipitate the product.
- Collect the precipitate by filtration.
- Dry the collected solid to obtain **1-Ethyl-4-(4-nitrophenyl)piperazine**.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method can be employed for the synthesis of **1-Ethyl-4-(4-nitrophenyl)piperazine** from an aryl halide (e.g., 4-chloro or 4-bromonitrobenzene) and N-

ethylpiperazine. This approach is particularly useful when the SNAr reaction is sluggish or gives low yields.

Caption: General scheme for Buchwald-Hartwig synthesis of **1-Ethyl-4-(4-nitrophenyl)piperazine**.

While a specific protocol for the synthesis of **1-Ethyl-4-(4-nitrophenyl)piperazine** via Buchwald-Hartwig amination is not readily available in the literature, a general procedure can be adapted.

Typical Reagents and Conditions:

- Palladium Catalyst: $\text{Pd}_2(\text{dba})_3$, $\text{Pd}(\text{OAc})_2$
- Ligand: A bulky electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos.
- Base: A strong, non-nucleophilic base like NaOt-Bu , K_3PO_4 , or Cs_2CO_3 .
- Solvent: Anhydrous, deoxygenated solvents such as toluene, dioxane, or THF.
- Temperature: Typically elevated temperatures (80-120 °C) are required.
- Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Characterization Data (Predicted and Analog-Based)

Experimental spectroscopic data for **1-Ethyl-4-(4-nitrophenyl)piperazine** is not widely published. Therefore, predicted data and data from closely related analogs are provided for reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ^{13}C NMR Chemical Shifts for **1-Ethyl-4-(4-nitrophenyl)piperazine**

Carbon Atom	Predicted Chemical Shift (ppm)
C (ipso to N)	~154
C (para to N)	~138
CH (ortho to N)	~112
CH (meta to N)	~126
CH ₂ (piperazine, adjacent to N-aryl)	~47
CH ₂ (piperazine, adjacent to N-ethyl)	~52
CH ₂ (ethyl)	~52
CH ₃ (ethyl)	~12

Note: These are predicted values and should be confirmed experimentally.

For comparison, the experimental ¹H and ¹³C NMR data for the closely related compound 1-Methyl-4-(4-nitrophenyl)piperazine are as follows:

- ¹H NMR (400 MHz, CDCl₃): δ 8.09 (d, J=9.4 Hz, 2H), 6.80 (d, J=9.4 Hz, 2H), 3.48-3.37 (m, 4H), 2.58-2.50 (m, 4H), 2.35 (s, 3H).
- ¹³C NMR (101 MHz, CDCl₃): δ 154.91, 138.55, 126.03, 112.79, 54.59, 47.02, 46.10.

Infrared (IR) Spectroscopy

The IR spectrum of **1-Ethyl-4-(4-nitrophenyl)piperazine** is expected to show characteristic absorption bands for the functional groups present.

Table 3: Expected IR Absorption Bands for **1-Ethyl-4-(4-nitrophenyl)piperazine**

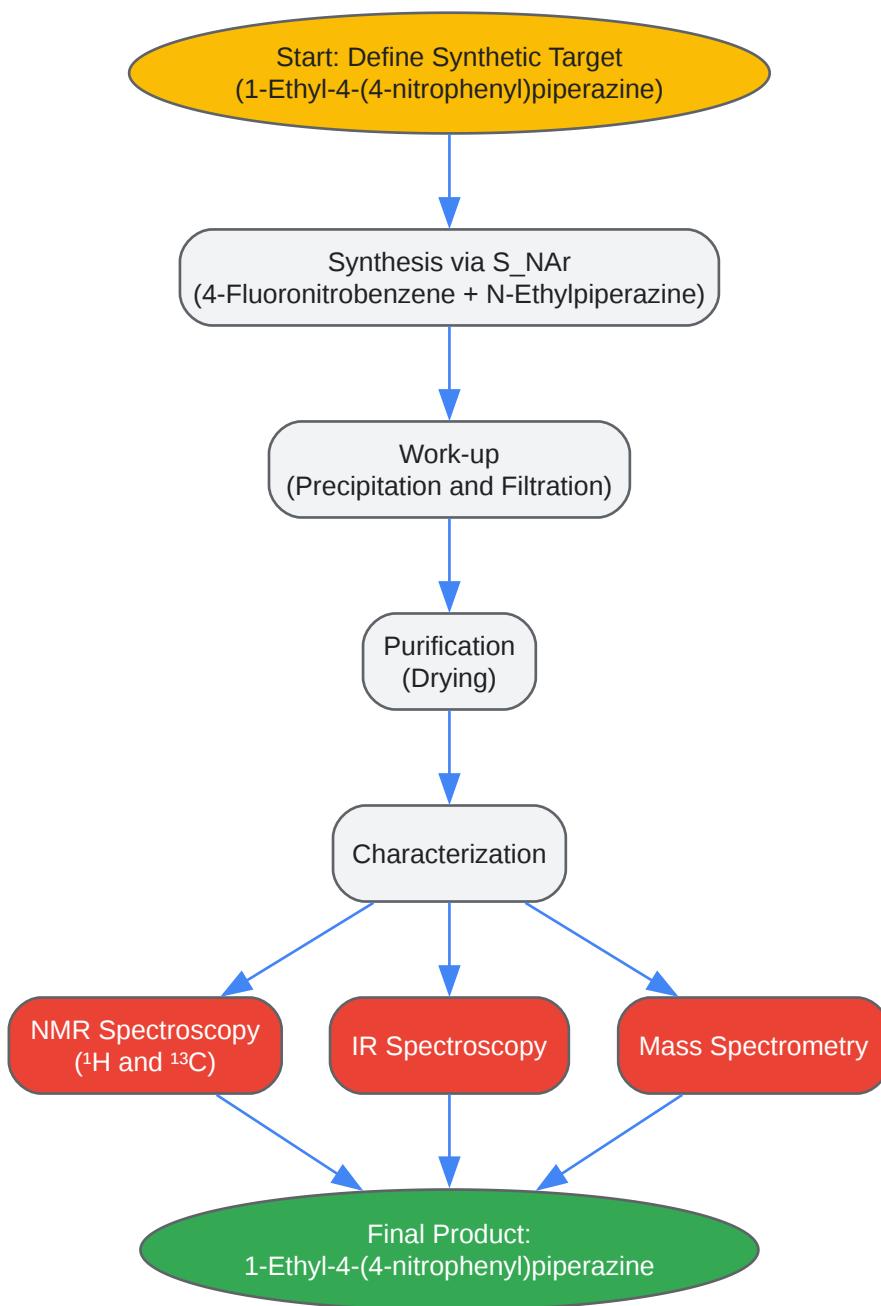
Functional Group	Wavenumber (cm ⁻¹)	Intensity
Aromatic C-H stretch	3100-3000	Medium
Aliphatic C-H stretch	2950-2850	Medium-Strong
Asymmetric NO ₂ stretch	1550-1500	Strong
Symmetric NO ₂ stretch	1350-1300	Strong
Aromatic C=C stretch	1600-1450	Medium
C-N stretch	1250-1020	Medium

Mass Spectrometry (MS)

The mass spectrum of **1-Ethyl-4-(4-nitrophenyl)piperazine** is expected to show a molecular ion peak [M]⁺ at m/z 235, corresponding to its molecular weight.

Experimental Workflow and Logic

The synthesis and characterization of **1-Ethyl-4-(4-nitrophenyl)piperazine** follows a logical workflow.



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Caption: Experimental workflow for the synthesis and characterization of **1-Ethyl-4-(4-nitrophenyl)piperazine**.

Conclusion

This technical guide has outlined the synthesis of **1-Ethyl-4-(4-nitrophenyl)piperazine**, providing a detailed experimental protocol for its preparation via nucleophilic aromatic

substitution. While experimental characterization data is limited in the public domain, predicted and analog-based spectroscopic information has been provided to aid in the identification and quality control of the synthesized compound. The methodologies and data presented herein are intended to be a valuable resource for researchers and professionals engaged in the fields of synthetic chemistry and drug development.

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References

- 1. 1-ETHYL-4-(4-NITROPHENYL)PIPERAZINE CAS#: 115619-00-6 [m.chemicalbook.com]
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